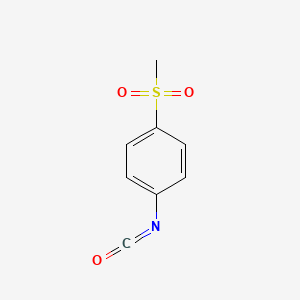

N'-(4-Bromophenyl)-2-hydroxy-1H-indole-5-sulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, the products formed, and the yield .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity. Computational methods can also be used to predict some of these properties .Applications De Recherche Scientifique

Antiviral and Antiretroviral Agents

N'-(4-Bromophenyl)-2-hydroxy-1H-indole-5-sulfonohydrazide belongs to the class of indolylarylsulfones, notable for their potent activity against human immunodeficiency virus type 1 (HIV-1) as non-nucleoside reverse transcriptase inhibitors. Structure-activity relationship (SAR) studies have highlighted modifications that enhance their efficacy, suggesting potential as HIV treatment candidates in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).

Antioxidant Activity Determination

The compound's structure, bearing a sulfonamide group, may be implicated in antioxidant activity studies. Methods like the ORAC and DPPH assays, which are critical in evaluating the antioxidant capacity of chemical substances, could be applicable to study its antioxidant potential. These assays rely on spectrophotometry to assess the interaction of potential antioxidants with radical species, providing a quantitative measure of antioxidant capacity (Munteanu & Apetrei, 2021).

Sulfonamide Applications in Medicinal Chemistry

The sulfonamide moiety, integral to N'-(4-Bromophenyl)-2-hydroxy-1H-indole-5-sulfonohydrazide, is a key functional group in various clinically used drugs across multiple therapeutic categories, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. This versatility underlines the compound's potential as a structural backbone for designing new therapeutic agents. Research and patents have explored novel sulfonamides with applications ranging from antiglaucoma drugs to antitumor agents, demonstrating the structural motif's continuing relevance in drug development (Carta, Scozzafava, & Supuran, 2012).

Emerging Drug Candidates

Sulfonamide compounds, including derivatives of N'-(4-Bromophenyl)-2-hydroxy-1H-indole-5-sulfonohydrazide, are critical in the synthesis of novel drug candidates. These compounds are investigated for their roles as inhibitors in various biological processes, showing potential in treating diseases such as cancer, glaucoma, and viral infections. The ongoing discovery and optimization of sulfonamide-based inhibitors underscore their importance in medicinal chemistry and drug design (Gulcin & Taslimi, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

N'-(4-bromophenyl)-2-hydroxy-1H-indole-5-sulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3O3S/c15-10-1-3-11(4-2-10)17-18-22(20,21)12-5-6-13-9(7-12)8-14(19)16-13/h1-8,16-19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQFMMHAHAVXPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NNS(=O)(=O)C2=CC3=C(C=C2)NC(=C3)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-Bromophenyl)-2-hydroxy-1H-indole-5-sulfonohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide](/img/structure/B2559136.png)

![2-({4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2559138.png)

![N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2559139.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2559146.png)

![2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2559149.png)

![4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2559150.png)

![2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B2559151.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2559152.png)

![4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2559153.png)

![N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2559154.png)